1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine
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Overview
Description
1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach is the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while reduction can yield isoxazoline derivatives .
Scientific Research Applications
1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential as an antimicrobial, antiviral, and anticancer agent . In medicine, isoxazole derivatives have shown promise as analgesic, anti-inflammatory, and anticonvulsant agents . Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs with diverse therapeutic activities .
Mechanism of Action
The mechanism of action of 1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which play key roles in inflammation and pain signaling . The compound may also interact with neurotransmitter receptors, leading to its anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
1-(Isoxazol-3-yl)-N-methylcyclopropan-1-amine can be compared with other similar compounds, such as 3,5-disubstituted isoxazoles and fluoroisoxazoles . These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activities and therapeutic potential. The unique combination of the isoxazole ring and the cyclopropane moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
N-methyl-1-(1,2-oxazol-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-7(3-4-7)6-2-5-10-9-6/h2,5,8H,3-4H2,1H3 |
InChI Key |
SAFYQFLKGYFBLG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=NOC=C2 |
Origin of Product |
United States |
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